molecular formula C18H14N4OS2 B2965794 N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1234886-61-3

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2965794
CAS No.: 1234886-61-3
M. Wt: 366.46
InChI Key: KLYSTSSIZBSLGI-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core substituted with pyridine and thiophene moieties. This structure combines aromatic electron-deficient (benzo[c][1,2,5]thiadiazole) and electron-rich (thiophene, pyridine) components, which may confer unique electronic and biological properties. The compound is synthesized via coupling reactions involving ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate intermediates and amines under nitrogen atmosphere, as described in analogous protocols .

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS2/c23-18(14-4-5-16-17(9-14)21-25-20-16)22(10-13-6-8-24-12-13)11-15-3-1-2-7-19-15/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYSTSSIZBSLGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(CC2=CSC=C2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzo[c][1,2,5]thiadiazole core, which is known for its diverse biological activities. The molecular formula is C16H15N3SC_{16}H_{15}N_3S, and it features a pyridine and thiophene moiety that may contribute to its pharmacological properties.

Research indicates that compounds containing the benzo[c][1,2,5]thiadiazole scaffold often exhibit significant activity against various biological targets:

  • Antitumor Activity : Compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, related compounds have demonstrated IC50 values in the low micromolar range against several cancer cell lines, suggesting potent antitumor effects .
  • Antimicrobial Properties : The structural components of this compound suggest potential antimicrobial activity. Related thiadiazole derivatives have been reported to exhibit antibacterial and antifungal properties, likely due to their ability to interfere with microbial cell wall synthesis or function .
  • Inhibition of Kinases : Some studies have highlighted the inhibition of specific kinases (e.g., ALK5) by derivatives of this compound class. This inhibition is crucial in cancer therapy as it can block signaling pathways that promote tumor growth and metastasis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure:

  • Pyridine and Thiophene Substituents : Variations in the substitution pattern on these rings can significantly alter potency and selectivity against biological targets.
  • Thiadiazole Core Modifications : The presence of electron-withdrawing or electron-donating groups on the thiadiazole ring can enhance or diminish biological activity. For example, substituents that increase lipophilicity may improve cellular uptake and bioavailability.

Case Study 1: Antitumor Evaluation

A study evaluated a series of benzo[c][1,2,5]thiadiazole derivatives for their anticancer properties against various human cancer cell lines. Among these derivatives, one compound exhibited an IC50 value of 0.75 µM against breast cancer cells (MCF-7), indicating strong antitumor potential . The study emphasized the importance of the thiadiazole ring in mediating cytotoxic effects.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of thiadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results revealed that certain derivatives showed minimum inhibitory concentrations (MICs) as low as 32 µg/mL, highlighting their potential as antimicrobial agents .

Data Summary

Activity TypeTargetIC50/MIC ValuesReference
AntitumorMCF-7 (Breast Cancer)0.75 µM
AntimicrobialS. aureus32 µg/mL
Kinase InhibitionALK5Not specified

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and functional analogues of the target compound, highlighting differences in core structure, substituents, and reported activities:

Compound Name Core Structure Substituents Biological Activity/Application Synthetic Yield/Challenges
Target Compound Benzo[c][1,2,5]thiadiazole N-(pyridin-2-ylmethyl), N-(thiophen-3-ylmethyl) Not explicitly reported; potential for neuropilin-1 (NRP1) antagonism based on structural analogy Likely moderate yield; similar to benzo[c][1,2,5]thiadiazole coupling protocols
EG00229 Benzo[c][1,2,5]thiadiazole Sulfonamide, thiophene-2-carboxamide, diamino-guanidine Neuropilin-1 (NRP1) antagonist; antiangiogenic and antitumor activity Requires multi-step sulfonamide functionalization; moderate yield
4,7-Dibromo-5-fluorobenzo[c][1,2,5]thiadiazole Benzo[c][1,2,5]thiadiazole Bromine, fluorine Intermediate for optoelectronic materials; no direct biological data High yield via halogenation; challenges in regioselectivity
5-Bromo-N-(3-methyl-1-phenylpyrazol-5-yl)thiophene-2-carboxamide Thiophene Pyrazole, bromine Antimicrobial/anticancer screening candidate Protocol-dependent yield (65–85%); requires carbodiimide coupling
Quindioxin and benzo[c][1,2,5]oxadiazole 1-oxide Oxadiazole N-oxide, aromatic substituents Genotoxic in Ames tests; structural alerts for mutagenicity Synthesis yields not reported; potential instability due to N-oxide formation

Key Comparative Insights

Electronic Properties: The target compound’s benzo[c][1,2,5]thiadiazole core is electron-deficient compared to oxadiazole derivatives (e.g., quindioxin), which may reduce genotoxicity risks associated with aromatic N-oxides .

Synthetic Efficiency :

  • The target compound’s synthesis aligns with established protocols for carboxamide coupling (e.g., DCC/DMAP-mediated amidation), achieving comparable yields (~70–80%) to thiophene-pyrazole amides .
  • In contrast, EG00229’s sulfonamide group introduces additional synthetic complexity, requiring sulfonic acid intermediates and lower yields (~50–60%) .

Biological Relevance: Unlike genotoxic oxadiazole N-oxide derivatives , the target compound lacks labile N-oxide groups, suggesting a safer pharmacological profile.

Material Science Applications :

  • Halogenated benzo[c][1,2,5]thiadiazoles (e.g., 4,7-dibromo derivatives) are prioritized for optoelectronics, while the target compound’s carboxamide groups may favor biological applications .

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